(Pentafluoroethyl)trimethylsilane, CAS 124898-13-1, is a liquid organosilicon reagent used for the introduction of the pentafluoroethyl (C2F5) group into organic substrates. As a higher homolog of the widely used Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), it serves as a convenient source of the C2F5 nucleophile upon activation with a fluoride source or other suitable initiator. Its primary procurement value lies in providing a more thermally stable and handleable alternative to gaseous reagents or less stable organometallics for synthesizing molecules with tailored electronic and lipophilic properties relevant to pharmaceutical and agrochemical development.
Direct substitution of (pentafluoroethyl)trimethylsilane (TMSC2F5) with its lower homolog, (trifluoromethyl)trimethylsilane (TMSCF3), is often unviable due to significant differences in the resulting product's properties and the reagent's own reactivity profile. The C2F5 group imparts distinct steric bulk, lipophilicity, and electronic effects compared to the CF3 group, which is a critical design consideration in medicinal chemistry. Furthermore, alternative methods, such as generating the pentafluoroethyl anion from tetrafluoroethylene (TFE), require handling a toxic gas and often involve complex, multi-component catalytic systems that are less suited for direct, bench-scale synthesis. TMSC2F5 provides a more direct, handleable, and often more selective pathway to C2F5-substituted compounds compared to both its direct CF3 analog and gas-based synthesis routes.
(Pentafluoroethyl)trimethylsilane is a liquid with a boiling point of 70 °C, offering a significant handling and process safety advantage over its more volatile and widely used analog, (trifluoromethyl)trimethylsilane (TMSCF3), which has a boiling point of 54-55 °C.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 70 °C |
| Comparator Or Baseline | (Trifluoromethyl)trimethylsilane (TMSCF3): 54-55 °C |
| Quantified Difference | 15-16 °C higher boiling point |
| Conditions | Standard atmospheric pressure. |
The higher boiling point reduces vapor pressure and flammability risk at ambient and slightly elevated temperatures, simplifying handling, storage, and reaction setup in both laboratory and scale-up environments.
In the synthesis of drug-like scaffolds, pentafluoroethyl-substituted compounds have demonstrated higher bioactivity and better lipophilicity than their trifluoromethylated analogues. For example, the angiotensin II receptor antagonist Dup 532, which contains a pentafluoroethylated imidazole ring, is a more effective antagonist than its nonfluorinated analogue Dup 753 when administered orally. (Pentafluoroethyl)trimethylsilane is a key reagent for accessing such structures, which cannot be made using TMSCF3.
| Evidence Dimension | Biological Activity Enhancement |
| Target Compound Data | Enables synthesis of pentafluoroethylated compounds with demonstrated higher bioactivity and improved lipophilicity. |
| Comparator Or Baseline | Trifluoromethylated analogues, which exhibit lower performance in specific cases like the Dup 532 antagonist. |
| Quantified Difference | Qualitatively described as "more effective" and having "higher bioactivity" in medicinal chemistry contexts. |
| Conditions | In vivo oral administration for angiotensin II receptor antagonists. |
For medicinal and agrochemical chemists, the choice of the C2F5 group over CF3 is a deliberate design strategy to optimize biological properties, making TMSC2F5 an essential, non-interchangeable procurement choice.
In fluoride-mediated, catalyst-free cross-coupling reactions with alkyl halides, both TMSCF3 and TMSC2F5 are effective. However, they deliver structurally distinct products. For instance, reacting 1-chloro-3-iodopropane with TMSC2F5 selectively yields 1-chloro-4,4,5,5,5-pentafluoropentane, while TMSCF3 yields 1-chloro-4,4,4-trifluorobutane. This demonstrates the reagent's utility in predictably synthesizing specific C2F5-containing building blocks where the CF3 analog would yield a different, non-target molecule.
| Evidence Dimension | Reaction Product from 1-chloro-3-iodopropane |
| Target Compound Data | 1-chloro-4,4,5,5,5-pentafluoropentane |
| Comparator Or Baseline | Using TMSCF3 yields 1-chloro-4,4,4-trifluorobutane |
| Quantified Difference | Structural difference of a -CF2- unit in the final product. |
| Conditions | Fluoride-mediated cross-coupling in glyme or diethyl ether at -18°C to room temperature. |
This predictable selectivity is critical for procurement in multi-step synthesis, ensuring that the correct carbon chain length and fluorine content are incorporated into the final product without ambiguity.
For the development of next-generation pharmaceuticals where the lipophilicity, metabolic stability, and binding affinity must be finely tuned. The C2F5 group offers a distinct electronic and steric profile compared to CF3, making this reagent the specific choice for synthesizing patented active pharmaceutical ingredients (APIs) like certain receptor antagonists.
In the design of herbicides, fungicides, and pesticides with improved potency and environmental profiles. The enhanced lipophilicity imparted by the pentafluoroethyl group can increase cell membrane permeability, making this reagent a strategic choice for creating more effective crop protection agents.
When a synthetic route requires the clean and selective introduction of a C2F5 group onto an alkyl chain via cross-coupling. Its predictable reactivity allows for the reliable production of key intermediates that are otherwise difficult to access, avoiding the mixture of products that might arise from less specific methods.
As a precursor or additive in the development of fluorinated materials, such as polymers or coatings, where hydrophobicity and thermal stability are critical. While less common, its structural motifs are explored in additives for high-voltage lithium-ion battery electrolytes to improve solid electrolyte interphase (SEI) formation and overall performance.
Flammable;Irritant